Fmoc-Gly-OH-1-13C
Description
Contextualization within Isotopic Labeling Methodologies for Biomolecules
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the context of biomolecules, stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly used. chempep.com These non-radioactive isotopes allow for the precise tracking and analysis of molecules in biological systems without the hazards associated with radioactive isotopes. chempep.com Stable isotope-labeled amino acids are particularly valuable as they can be incorporated into proteins and peptides, enabling detailed studies of their structure, function, and metabolism. chempep.comckisotopes.com The use of labeled amino acids can range from uniform labeling, where all atoms of a particular element are replaced, to site-specific labeling, where only a particular position is labeled. chempep.com Fmoc-Gly-OH-1-¹³C is an example of a site-specifically labeled compound.
Significance of ¹³C Labeling at the Carbonyl Position in Glycine (B1666218)
The selective placement of a ¹³C label at the carbonyl (C-1) position of glycine offers distinct advantages in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The carbonyl carbon has a unique chemical shift range in NMR spectra, which is sensitive to the local electronic environment. By introducing a ¹³C label at this position, researchers can create a specific probe to monitor changes in the peptide backbone. This is crucial for studying protein folding, dynamics, and interactions with other molecules. The distinct signal from the ¹³C-labeled carbonyl can be readily observed and interpreted, providing valuable insights that would be difficult to obtain with unlabeled molecules. Furthermore, the known position of the label aids in the unambiguous assignment of signals in complex spectra.
Role of Fmoc Protection in Facilitating Targeted Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. chempep.com Its use is a cornerstone of modern solid-phase peptide synthesis (SPPS). creative-peptides.comaltabioscience.com The Fmoc group prevents the amino group of the glycine from reacting out of turn during the stepwise assembly of a peptide chain. creative-peptides.com A key advantage of Fmoc chemistry is the mild conditions required for its removal, typically a weak base like piperidine (B6355638). creative-peptides.compeptide.com This contrasts with older methods, such as those using the tert-butoxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for deprotection. creative-peptides.com The orthogonality of the Fmoc group, being stable to the acidic conditions used to cleave side-chain protecting groups, allows for the selective and efficient synthesis of complex peptides. peptide.comnih.gov This targeted approach ensures that the ¹³C-labeled glycine is incorporated at the desired position within the peptide sequence.
Overview of Research Domains Utilizing Fmoc-Gly-OH-1-¹³C
The unique properties of Fmoc-Gly-OH-1-¹³C make it a valuable tool across several research domains.
In peptide and protein science, Fmoc-Gly-OH-1-¹³C is used to synthesize peptides with site-specific isotopic labels. innovagen.com These labeled peptides are instrumental in studying protein structure and function. For instance, the incorporation of a ¹³C-labeled glycine can serve as a non-perturbative probe to investigate the local environment within a protein's active site or at an interface of protein-protein interaction. The synthesis of such labeled peptides relies on the high purity of the Fmoc-amino acid building blocks to ensure the quality of the final product. innovagen.com
The primary application of Fmoc-Gly-OH-1-¹³C is in the creation of advanced spectroscopic probes for NMR studies. The ¹³C nucleus is NMR-active, and its presence at a specific site allows for a range of sophisticated NMR experiments to be performed. These experiments can provide information on molecular structure, dynamics, and binding events with high precision. nih.gov The enhanced sensitivity and resolution gained from isotopic labeling are crucial for studying large and complex biological macromolecules.
In mechanistic studies, isotopic labeling is a powerful technique for elucidating reaction pathways. By tracing the fate of the ¹³C label from Fmoc-Gly-OH-1-¹³C through a series of chemical or enzymatic transformations, researchers can gain unambiguous evidence for proposed mechanisms. This includes studying enzyme kinetics and identifying intermediates in complex biochemical pathways. The ability to pinpoint the location of the isotopic label in the products of a reaction provides a level of detail that is often unattainable through other methods.
| Property | Description |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-1-¹³C |
| Synonyms | Fmoc-glycine-1-¹³C |
| Molecular Formula | C₁₆¹³CH₁₅NO₄ |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
| Key Feature | ¹³C label at the carbonyl carbon |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Condition | Mild base (e.g., piperidine) |
Properties
Molecular Formula |
(HN-Fmoc)CH213CO2H |
|---|---|
Molecular Weight |
298.3 |
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Fmoc Gly Oh 1 13c
Strategies for Carbon-13 Isotopic Enrichment at Glycine (B1666218) C-1 Position
The successful synthesis of Fmoc-Gly-OH-1-13C begins with the strategic incorporation of a carbon-13 isotope at the carboxyl position of the glycine molecule. This selective enrichment can be achieved through both chemical and biological pathways.
De Novo Synthesis Routes for 1-13C Glycine Precursors
De novo synthesis provides a robust method for producing glycine with a ¹³C label at a specific position. Chemical synthesis routes offer precise control over the placement of the isotope. These methods often start with simple, commercially available ¹³C-labeled precursors. For instance, a common strategy involves the use of ¹³C-labeled potassium cyanide (K¹³CN) which can be incorporated to form the carboxyl group of the amino acid.
In biological systems, de novo glycine synthesis is also a key metabolic process. Studies in human tissues have shown that glycine can be synthesized from precursors like glucose and serine nih.govnih.govfrontiersin.org. The carbon backbone for this newly synthesized glycine can be traced from ¹³C-labeled glucose, which enters glycolysis and other pathways to provide the necessary carbon atoms nih.gov. While biological systems offer complex pathways, they can be harnessed to produce isotopically labeled glycine.
Enzymatic Synthesis Approaches for Isotopic Glycine Incorporation
Enzymatic methods offer high specificity and efficiency for isotopic labeling. Key enzymes in glycine metabolism can be utilized for the synthesis of ¹³C-glycine. Serine hydroxymethyltransferase (SHMT), for example, catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate nih.gov. By using a ¹³C-labeled serine precursor, the label can be specifically incorporated into the resulting glycine.
Another critical enzymatic system is the mitochondrial glycine cleavage system (GCS), which catalyzes the breakdown of glycine. By running the reaction in reverse or utilizing components of this system, it is theoretically possible to synthesize glycine from ¹³C-labeled precursors like ¹³CO2 nih.gov. These enzymatic approaches are valuable for their stereospecificity and ability to function under mild reaction conditions.
Fmoc Protection Strategies for 1-¹³C Glycine
Once the isotopically labeled [1-¹³C]Glycine is obtained, the subsequent step is the protection of its amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This process must be optimized to ensure high yield and purity, which is critical for its use in applications like solid-phase peptide synthesis (SPPS) altabioscience.com.
Optimizing Fmoc Derivatization for High Yield and Purity
The standard method for attaching the Fmoc group is the Schotten-Baumann reaction, which involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions highfine.com. Optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters include pH, solvent, reagent concentration, and reaction time.
The derivatization requires an alkaline pH, typically between 8 and 10, to ensure the amino group is deprotonated and sufficiently nucleophilic oup.comchromforum.org. Borate buffer is commonly used to maintain this pH oup.comchromforum.org. The choice of solvent is also important, with acetonitrile being a common choice as it effectively dissolves both the amino acid and the Fmoc-Cl reagent nih.gov. Studies have shown that optimal results can be achieved with a reaction time of around 20 minutes at a pH of 9 nih.gov.
| Parameter | Optimal Condition | Rationale | Reference |
|---|---|---|---|
| pH | 9.0 - 10.0 | Ensures the amino group of glycine is deprotonated and nucleophilic. | oup.comnih.gov |
| Buffer | Borate Buffer (0.1-0.2M) | Maintains stable alkaline pH throughout the reaction. | oup.com |
| Reagent | Fmoc-Cl (9-fluorenylmethyl chloroformate) | Standard and effective reagent for Fmoc protection. | highfine.comoup.com |
| Solvent | Acetonitrile/Water mixture | Effectively dissolves both polar and non-polar reactants. | nih.gov |
| Reaction Time | ~20 minutes | Sufficient for complete reaction while minimizing side reactions. | nih.gov |
Minimizing By-product Formation During Fmoc Installation
A significant challenge during the Fmoc protection of amino acids, particularly glycine, is the formation of impurities. The high reactivity of Fmoc-Cl can lead to the formation of Fmoc-dipeptides and even tripeptides highfine.com. This occurs when Fmoc-Cl reacts with the carboxyl group of the newly formed Fmoc-Gly-OH, creating a mixed anhydride. This activated intermediate can then react with another molecule of glycine, leading to the undesired peptide impurity highfine.com.
To circumvent this issue, alternative Fmoc reagents with lower reactivity have been developed. While Fmoc-OSu was an improvement, it could lead to other by-products through rearrangement highfine.com. A more recent and effective alternative is Fmoc-Amox. Research has shown that using Fmoc-Amox for the protection of glycine results in a high yield (93%) with no detectable Fmoc-dipeptide by-product, ensuring a much purer final product highfine.com. Another key aspect of maintaining purity involves the subsequent removal of the Fmoc group during peptide synthesis, where piperidine (B6355638) is used to form a stable, easily removable adduct with the dibenzofulvene by-product altabioscience.comwikipedia.org.
Analytical Assessment of Isotopic Purity and Regioselectivity
After synthesis, it is imperative to verify both the isotopic enrichment and the precise location of the ¹³C atom. A combination of spectroscopic and spectrometric techniques is employed for this comprehensive analysis.
The primary methods for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR): ¹³C NMR is the most direct method to confirm that the isotopic label is exclusively at the C-1 (carboxyl) position. The chemical shift of the ¹³C-labeled carbon will be distinct, and the signal intensity can be used to estimate the level of enrichment. ¹H NMR can also provide information, as the ¹³C atom will cause splitting in the signals of adjacent protons bohrium.com.
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the single ¹³C atom. For quantifying the exact level of isotopic enrichment, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard alexandraatleephillips.com. This technique is often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification prior to analysis alexandraatleephillips.comucdavis.edu. GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) involves combusting the analyte and measuring the ratio of ¹³CO₂ to ¹²CO₂, which provides a highly accurate measurement of isotopic abundance ucdavis.edunih.gov.
| Technique | Information Provided | Key Advantages | Reference |
|---|---|---|---|
| ¹³C NMR Spectroscopy | Regioselectivity (position of the label) and estimation of enrichment. | Non-destructive; provides direct structural information. | bohrium.com |
| High-Resolution MS | Confirms the mass increase corresponding to one ¹³C atom. | High mass accuracy and sensitivity. | acs.org |
| GC/LC-IRMS | Precise isotopic purity (enrichment level). | Extremely high precision for isotope ratios. | alexandraatleephillips.comucdavis.edunih.gov |
Advanced Spectroscopic Methods for Isotopic Position Verification
Confirming the exact location of the ¹³C label within the Fmoc-Gly-OH-1-¹³C molecule is paramount to its application. Advanced spectroscopic techniques provide the necessary precision to unambiguously verify the isotopic position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a primary tool for this verification. The chemical environment of each carbon atom dictates its unique chemical shift in the spectrum. For Fmoc-Gly-OH-1-¹³C, the spectrum is expected to show a significantly enhanced signal for the carboxyl carbon (C1) compared to the natural abundance signal of the α-carbon (C2) and the carbons of the Fmoc group. The distinct chemical shift of the carboxyl carbon, typically in the range of 170-180 ppm, allows for its clear identification.
Furthermore, heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive proof of the ¹³C position. An HMBC experiment would show a correlation between the α-protons of the glycine moiety and the ¹³C-labeled carboxyl carbon, confirming the C1 labeling. The absence of a direct one-bond correlation in an HSQC spectrum between the α-protons and the carboxyl carbon further supports the C1 labeling.
Mass Spectrometry (MS): High-resolution mass spectrometry offers another powerful method for isotopic position verification. Through controlled fragmentation of the parent ion, the resulting fragment ions can reveal the location of the isotopic label. For Fmoc-Gly-OH-1-¹³C, fragmentation would be expected to yield specific ions where the ¹³C label is retained or lost, allowing for the deduction of its original position. For instance, the loss of the carboxyl group as CO₂ would show a fragment ion with a mass corresponding to the loss of ¹³CO₂, confirming the label's position.
| Spectroscopic Technique | Expected Observation for Fmoc-Gly-OH-1-¹³C | Information Provided |
| ¹³C NMR | Intense signal at ~170-180 ppm. | Confirms high enrichment at the carboxyl carbon position. |
| HMBC NMR | Correlation between α-protons and the carboxyl carbon. | Unambiguously confirms the C1 position of the ¹³C label. |
| High-Resolution MS | Fragmentation pattern showing loss of ¹³CO₂. | Provides evidence of the isotopic label at the carboxyl group. |
Quantitative Determination of ¹³C Enrichment Levels
Beyond confirming the position of the ¹³C label, quantifying its enrichment level is crucial for many applications. Both mass spectrometry and quantitative NMR (qNMR) are employed for this purpose.
Quantitative ¹³C NMR (qNMR): ¹³C qNMR offers a non-destructive method for determining isotopic enrichment. By acquiring the spectrum under specific conditions that ensure a linear relationship between signal intensity and the number of nuclei (e.g., using a long relaxation delay and an inverse-gated decoupling sequence), the integral of the ¹³C-labeled carboxyl signal can be compared to the integral of a known internal standard or to the signals of the natural abundance carbons within the Fmoc group. This comparison allows for the calculation of the isotopic enrichment percentage.
| Analytical Method | Principle | Typical Precision |
| Isotope Ratio Mass Spectrometry (IRMS) | Measurement of the ¹³CO₂/¹²CO₂ ratio after combustion. | High (can detect small variations in isotopic abundance). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the mass distribution of the molecular or fragment ions. | Good to high, depending on the instrument and method. |
| Quantitative ¹³C NMR (qNMR) | Comparison of the integral of the enriched signal to a standard or natural abundance signals. | Good, typically providing enrichment levels with an error of a few percent. |
Scale-Up Considerations for Fmoc-Gly-OH-1-¹³C Production
The transition from laboratory-scale synthesis to larger-scale production of Fmoc-Gly-OH-1-¹³C presents several challenges that require careful consideration to maintain product quality, isotopic integrity, and cost-effectiveness.
Cost of Starting Materials: The primary cost driver in the synthesis is the ¹³C-labeled precursor, Glycine-1-¹³C. The high cost of this isotopically enriched starting material necessitates highly efficient reaction and purification steps to maximize yield and minimize waste.
Purification and Isotopic Scrambling: The purification of Fmoc-Gly-OH-1-¹³C on a large scale requires efficient methods to remove unreacted starting materials, the Fmoc donor, and any side products. Crystallization is often the preferred method for purification at scale, as it can be more cost-effective and scalable than chromatography. Care must be taken during all steps to avoid conditions that could lead to isotopic scrambling, although the C-N and C-C bonds in glycine are generally stable under the conditions of Fmoc protection.
| Scale-Up Challenge | Mitigation Strategy |
| High cost of Glycine-1-¹³C | Optimization of reaction yield, efficient purification, and potential recovery of unreacted material. |
| Process control and reproducibility | Implementation of automated process control for temperature, pH, and reagent addition. |
| Efficient purification | Development of robust crystallization procedures to replace or minimize chromatographic purification. |
| Maintaining isotopic integrity | Use of mild reaction and purification conditions to prevent any potential for isotopic exchange. |
| Safety and environmental impact | Thorough process hazard analysis and implementation of green chemistry principles, including solvent recycling. |
Applications of Fmoc Gly Oh 1 13c in Solid Phase Peptide Synthesis Spps
Site-Specific Incorporation of 1-¹³C Glycine (B1666218) in Polypeptide Chains
The primary application of Fmoc-Gly-OH-1-¹³C in SPPS is to introduce a ¹³C label at a specific glycine residue within a peptide sequence. This precision is fundamental for techniques like isotope-edited NMR, where the signal from the labeled site can be selectively observed, simplifying complex spectra and providing detailed structural and dynamic information about that specific region of the peptide.
Optimizing Coupling Conditions for Fmoc-Gly-OH-1-¹³C in SPPS
The successful incorporation of Fmoc-Gly-OH-1-¹³C into a growing peptide chain relies on the optimization of coupling conditions to ensure high efficiency and minimize side reactions. Standard coupling reagents used in Fmoc-SPPS are generally effective for labeled amino acids. Common activators include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as well as carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure.
While the chemical reactivity of Fmoc-Gly-OH-1-¹³C is nearly identical to its unlabeled counterpart, some protocols suggest minor adjustments to reaction conditions. rsc.org For instance, a slight excess of the labeled amino acid and coupling reagents may be used to drive the reaction to completion, a common strategy when using valuable or potentially less reactive building blocks. rsc.org One documented protocol for coupling isotope-labeled Fmoc-Gly-OH-1-¹³C utilizes HBTU and HOBt (Hydroxybenzotriazole) as the coupling activators with DIPEA (N,N-Diisopropylethylamine) as the base in a DMF (Dimethylformamide) solvent system. rsc.org In this specific instance, two equivalents of the labeled amino acid were employed. rsc.org Monitoring the coupling reaction using a qualitative test like the Kaiser test is crucial to ensure complete acylation of the free amine on the resin-bound peptide.
Table 1: Commonly Used Coupling Reagents for Fmoc-Gly-OH-1-¹³C in SPPS
| Coupling Reagent | Additive | Base | Solvent | Typical Equivalents (Amino Acid) |
| HBTU | HOBt | DIPEA | DMF | 1.5 - 2.0 |
| HATU | - | DIPEA/Collidine | DMF | 1.5 - 2.0 |
| DIC | OxymaPure | - | DMF | 1.5 - 2.0 |
This table is interactive. You can sort and filter the data.
Impact of Isotopic Labeling on Coupling Efficiency and Peptide Purity
The primary factor influencing peptide purity when using Fmoc-Gly-OH-1-¹³C is the chemical and isotopic purity of the labeled amino acid itself. High-purity starting material is essential to prevent the incorporation of deletion sequences or other impurities. Standard purification techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are effective for purifying the final labeled peptide to a high degree. nih.govrsc.org The purity of the final peptide is typically assessed by analytical HPLC and confirmed by mass spectrometry, which will also verify the successful incorporation of the isotopic label by the corresponding mass shift. nih.gov
Synthesis of Uniformly and Selectively Labeled Peptides
Fmoc-Gly-OH-1-¹³C is a versatile tool for creating peptides with either single or multiple isotopic labels, depending on the experimental requirements.
Protocols for Single-Site ¹³C Labeling of Glycine Residues
The synthesis of a peptide with a single ¹³C-labeled glycine residue follows standard Fmoc-SPPS protocols. uci.edu The process involves the sequential addition of amino acids to a solid support, with the labeled Fmoc-Gly-OH-1-¹³C being introduced at the desired position in the sequence.
A generalized protocol for single-site incorporation is as follows:
Resin Swelling: The solid support (e.g., Rink amide or Wang resin) is swelled in a suitable solvent like DMF.
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed using a solution of piperidine (B6355638) in DMF.
Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.
Coupling of Fmoc-Gly-OH-1-¹³C: The labeled amino acid is pre-activated with a coupling reagent (e.g., HATU/DIPEA) and added to the resin. The coupling reaction is allowed to proceed for a specified time, typically 1-2 hours.
Washing: The resin is washed to remove unreacted amino acid and coupling reagents.
Continuation of Synthesis: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the sequence.
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: The crude peptide is purified by RP-HPLC.
Strategies for Multiple ¹³C-Glycine Incorporations
For studies requiring multiple labeled sites, Fmoc-Gly-OH-1-¹³C can be incorporated at each desired glycine position in the peptide sequence. The synthetic strategy remains the same as for single-site labeling, with the labeled amino acid being used in the coupling step for each target glycine residue. rsc.org This approach allows for the creation of peptides with specific patterns of isotopic labeling, which can be used to probe multiple sites within the peptide structure simultaneously. Careful monitoring of each coupling step is crucial to ensure high yields, as any incomplete reactions will be compounded with each additional labeled residue.
Development of Isotope-Labeled Peptide Libraries
Isotope-labeled peptide libraries are valuable tools in drug discovery and for screening protein-peptide interactions. By incorporating Fmoc-Gly-OH-1-¹³C into peptides within a combinatorial library, researchers can use mass spectrometry to identify binding partners or to quantify interactions. nih.gov The "split-mix" synthesis method is a common approach for generating large combinatorial peptide libraries. nih.gov In this method, the resin is divided into portions, a different amino acid is coupled to each portion, and then the portions are recombined. By using Fmoc-Gly-OH-1-¹³C in one of the coupling steps, a subset of the library can be isotopically labeled. This mass encoding allows for the rapid identification of peptides from the library that exhibit a desired biological activity. nih.govamericanpeptidesociety.org
Robotic Synthesis and High-Throughput Labeling
The use of the Fmoc protecting group makes Fmoc-Gly-OH-1-¹³C fully compatible with modern automated peptide synthesizers, which are central to robotic synthesis and high-throughput peptide production. science.gov SPPS is an iterative process performed on a solid resin support, involving repeated cycles of deprotection and coupling of amino acids to build a peptide chain. medicinacomplementar.com.br Automated synthesizers can perform these cycles rapidly and simultaneously for many different peptides, enabling the creation of large peptide libraries for screening and research. queensu.ca
In a typical automated workflow, Fmoc-Gly-OH-1-¹³C would be incorporated into a peptide sequence just like any other standard Fmoc-amino acid. The synthesizer's robotic system would execute the following steps:
Deprotection: The Fmoc group of the last amino acid coupled to the resin-bound peptide is removed, typically using a piperidine solution, to expose a free amino group.
Activation and Coupling: The carboxylic acid group of Fmoc-Gly-OH-1-¹³C is activated using specific coupling reagents. The robotic arms then deliver this activated, labeled amino acid to the reaction vessel, where it forms a peptide bond with the exposed amino group on the growing chain.
Washing: Excess reagents are washed away to ensure high purity of the final product.
This automated process allows for the efficient and precise site-specific incorporation of the ¹³C label into hundreds or even thousands of distinct peptides in a high-throughput manner. This capability is crucial for generating large sets of isotopically labeled internal standards for quantitative proteomics or creating peptide libraries for screening assays.
The table below outlines the key parameters in a representative automated SPPS cycle for incorporating Fmoc-Gly-OH-1-¹³C.
| Step | Reagent/Solvent | Typical Duration | Purpose |
| 1. Resin Swelling | Dimethylformamide (DMF) | 30-60 min | Prepares the solid support resin for synthesis. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 5-15 min | Removes the temporary Fmoc protecting group from the N-terminus. |
| 3. Washing | DMF | 3-5 cycles | Removes residual piperidine and byproducts. |
| 4. Coupling | Fmoc-Gly-OH-1-¹³C, Activator (e.g., HATU), Base (e.g., DIPEA) in DMF | 30-120 min | Forms the new peptide bond, incorporating the ¹³C-labeled glycine. |
| 5. Washing | DMF | 3-5 cycles | Removes excess amino acid and coupling reagents. |
This table represents a generalized cycle. Specific times and reagents can vary depending on the synthesizer model and the specific peptide sequence.
Applications in Proteomics and Metabolomics Research
The primary value of incorporating a stable isotope like ¹³C into a peptide is for its use as a tracer or an internal standard in mass spectrometry-based analyses. escholarship.org
Applications in Proteomics
In quantitative proteomics, peptides labeled with stable isotopes are indispensable for achieving accurate and reproducible measurement of protein levels. A synthetic peptide containing Fmoc-Gly-OH-1-¹³C serves as an ideal internal standard because it is chemically identical to its natural ("light") counterpart but is heavier by one Dalton due to the ¹³C atom.
The workflow for its use in a typical quantitative proteomics experiment is as follows:
A known quantity of the ¹³C-labeled synthetic peptide (the "heavy" standard) is spiked into a complex biological sample, such as a cell lysate.
The proteins in the sample are enzymatically digested (e.g., with trypsin) to generate a mixture of peptides.
The entire peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).
In the mass spectrometer, the heavy standard and its light, biologically derived analogue will co-elute from the liquid chromatography column but will appear as two distinct peaks separated by a specific mass-to-charge (m/z) ratio difference. By comparing the signal intensity of the heavy peptide standard to the light peptide from the sample, researchers can precisely calculate the absolute quantity of the target protein in the original biological sample.
Applications in Metabolomics Research
In metabolomics, stable isotope tracers are used to map the flow of atoms through metabolic pathways. While Fmoc-Gly-OH-1-¹³C is a protected amino acid used for peptide synthesis, its unlabeled counterpart, [1-13C]glycine, is used directly in cell culture experiments to trace metabolic fates. researchgate.net Studies have utilized [1-¹³C]glycine to investigate how cancer cells rewire their metabolism to support rapid proliferation. medicinacomplementar.com.br
In one such study, cancer cells were cultured in a medium containing [1-¹³C]glycine. medicinacomplementar.com.brsemanticscholar.org Researchers then used mass spectrometry to track the ¹³C label as it was incorporated into downstream metabolites. Glycine is a key building block for the de novo synthesis of purines, which are essential components of DNA and RNA. By tracing the label from [1-¹³C]glycine, it was demonstrated that rapidly proliferating cancer cells actively use extracellular glycine to fuel purine (B94841) synthesis. medicinacomplementar.com.br
The table below summarizes the findings from a tracer experiment differentiating the metabolic use of glycine's two carbons. The specific use of the ¹³C label at the carboxyl position (C1) was critical to distinguish direct incorporation from metabolism through the glycine cleavage system. medicinacomplementar.com.br
| Tracer Used | Metabolic Pathway Probed | Key Finding | Significance |
| [1-¹³C]glycine | Direct incorporation into purine ring | The ¹³C label was detected in purine nucleotides. medicinacomplementar.com.br | Confirms that the entire glycine molecule, including the carboxyl carbon, is used as a precursor for purine synthesis in rapidly dividing cells. |
| [2-¹³C]glycine | Glycine Cleavage System (GCS) and one-carbon metabolism | The ¹³C label did not lead to doubly labeled purines. medicinacomplementar.com.br | Indicates that in these specific cancer cells, consumed glycine is not primarily broken down by the GCS for one-carbon units but is instead incorporated directly. |
These findings highlight how the position-specific labeling of glycine provides detailed insights into the metabolic rewiring that supports cancer cell growth, demonstrating the utility of this isotopic tracer in metabolomics research. medicinacomplementar.com.brsemanticscholar.org
Advanced Spectroscopic Investigations Utilizing Fmoc Gly Oh 1 13c As a Probe
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For complex biomolecules like peptides and proteins, NMR is unique in its ability to provide atomic-resolution data in both solution and solid states. The use of isotopically labeled compounds, such as Fmoc-Gly-OH-1-¹³C, is central to many advanced NMR experiments, as it enhances sensitivity and enables specific signals to be monitored without interference from the overwhelming number of unlabeled atoms. isotope.comanaspec.com
Solution-State NMR for Peptide Structure and Dynamics
In solution-state NMR, peptides are studied in a state that closely mimics their natural physiological environment, allowing for the characterization of their three-dimensional structure and internal motions. nih.gov The incorporation of a ¹³C label, as provided by Fmoc-Gly-OH-1-¹³C, serves as a critical probe for these investigations.
The ¹³C chemical shift is a fundamental NMR parameter that is highly sensitive to the local electronic environment of the nucleus. For a peptide backbone, the chemical shift of the carbonyl carbon (C') is particularly informative about the local secondary structure (e.g., α-helix vs. β-sheet) and hydrogen bonding interactions. researchgate.net The specific labeling of the glycine (B1666218) carbonyl carbon in Fmoc-Gly-OH-1-¹³C allows this signal to be clearly identified in a complex spectrum. The chemical shift of a glycine carbonyl carbon in a "random coil" or unstructured peptide region is typically used as a reference value. researchgate.net Deviations from this value provide direct insight into the local conformation at that glycine residue.
Table 1: Typical ¹³C Chemical Shift Ranges for Glycine in a Peptide
| Atom | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|
| Carbonyl (C') | 173-177 | Secondary structure, hydrogen bonding researchgate.net |
| Alpha-Carbon (Cα) | 44-46 | Backbone dihedral angles (φ, ψ) |
Note: Chemical shifts are referenced to a standard and can vary based on solvent, pH, temperature, and neighboring residues.
Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, form the cornerstone of peptide NMR. These experiments correlate the chemical shifts of two different types of nuclei that are coupled to each other, typically through one or more chemical bonds.
By incorporating a glycine residue using Fmoc-Gly-OH-1-¹³C, a distinct and strong signal for the labeled carbonyl carbon appears in ¹H-¹³C correlation spectra. This allows for the unambiguous correlation of the ¹³C-labeled carbonyl to nearby protons, aiding in the sequential assignment of residues along the peptide backbone. meihonglab.com In more complex triple-resonance experiments (involving ¹H, ¹³C, and ¹⁵N), the ¹³C label serves as a crucial stepping stone to connect different parts of the amino acid residue, linking the amide proton and nitrogen to the alpha-carbon and carbonyl-carbon. nih.govnih.gov This process is fundamental to solving the complete solution structure of a peptide. nih.gov
Due to its lack of a side chain, glycine is unique among the standard amino acids and often imparts significant conformational flexibility to a peptide or protein backbone. nih.gov This flexibility can be critical for protein function, allowing for conformational changes necessary for catalysis or binding. NMR spectroscopy is exceptionally well-suited to characterize these motions over a wide range of timescales.
By selectively labeling a glycine residue with ¹³C at the carbonyl position, researchers can measure relaxation parameters (such as T1, T2, and heteronuclear NOE) for that specific site. nih.gov These parameters provide quantitative information about the local dynamics. For example, a lower NOE value or a shorter T2 relaxation time for the labeled carbonyl carbon can indicate increased flexibility or motion on specific timescales. nih.gov Studies have shown that glycine can enhance local hydration and facilitate helix bending, effects that can be precisely monitored by observing the NMR parameters of an incorporated ¹³C label. nih.gov
| Heteronuclear NOE | picoseconds to nanoseconds | Amplitude of fast internal bond vector motions |
A primary goal of structural biology is the determination of the three-dimensional arrangement of atoms in a molecule. NMR contributes to this by measuring distances between specific atoms. While the Nuclear Overhauser Effect (NOE) between protons is the most common source of distance restraints, experiments that measure distances between two ¹³C nuclei are also powerful, particularly in solid-state NMR.
To measure a distance, two ¹³C labels are required. A peptide can be synthesized using Fmoc-Gly-OH-1-¹³C and another amino acid that is also ¹³C-labeled at a specific position. Experiments like Rotational Resonance (RR) or Dipolar Assisted Rotational Recoupling (DARR) can then be used to measure the dipolar coupling between the two ¹³C nuclei, which is directly related to the distance between them. nih.govnih.gov This allows for the precise measurement of both short-range intra-residue distances and, more critically, long-range inter-residue distances that define the peptide's global fold. nih.govresearchgate.net
Solid-State NMR for Membrane Proteins and Amyloid Structures
Many proteins, particularly large membrane proteins and insoluble amyloid aggregates associated with diseases, cannot be studied by solution NMR or X-ray crystallography. nih.govnih.gov Solid-state NMR (ssNMR) is the premier technique for characterizing these systems at atomic resolution. In ssNMR, the strategic use of isotopic labels is not just beneficial, but essential for obtaining well-resolved spectra and structural constraints. meihonglab.com
Fmoc-Gly-OH-1-¹³C is frequently used to introduce a ¹³C label into specific glycine sites within these challenging proteins. nih.gov Glycine residues are often found in the transmembrane helices of membrane proteins and are common in the repeating sequences of amyloid fibrils. nih.govnih.gov By incorporating ¹³C labels at the carbonyl position of glycine, researchers can perform ¹³C-¹³C correlation experiments to measure distances. In studies of amyloid fibrils, this approach has been instrumental in demonstrating their characteristic in-register parallel β-sheet architecture, where identical residues from different peptide monomers stack on top of each other. nih.govosti.gov Measuring a short distance between the ¹³C-labeled carbonyls of two glycine residues in different peptide molecules provides direct proof of this arrangement. Similarly, in membrane proteins, these distance measurements help define the packing of transmembrane helices. nih.govnih.gov
Table 3: Applications of ¹³C-Labeled Glycine in Solid-State NMR
| System | Research Goal | Key Findings from ¹³C Labeling |
|---|---|---|
| Amyloid Fibrils | Determine quaternary structure | Measurement of intermolecular ¹³C-¹³C distances confirms the presence of in-register parallel β-sheets. nih.govosti.gov |
| Membrane Proteins | Elucidate helix packing and dynamics | Defines inter-helical distances and probes local flexibility at glycine hinge points. nih.govnih.gov |
| Microcrystalline Proteins | High-resolution structure determination | Provides precise long-range distance restraints between specific sites, validating and refining structures. nih.gov |
Conformational Analysis of Glycine Residues in Solid-State Peptides
Solid-state Nuclear Magnetic Resonance (SSNMR) is a potent technique for determining the structure of biomolecules in non-crystalline or insoluble states. The use of site-specific isotope labeling, such as in Fmoc-Gly-OH-1-¹³C, is central to these investigations. The ¹³C chemical shift of a peptide's carbonyl carbon is highly sensitive to the local molecular conformation, including the backbone torsion angles (phi and psi). mdpi.comtitech.ac.jp
In solid-state peptides, the ¹³C chemical shift of the glycine carbonyl carbon can serve as a direct probe of the secondary structure. titech.ac.jp For instance, variations in the chemical shift can be correlated with the hydrogen bond length (N···O distance) formed by the carbonyl group, which in turn reflects the peptide's conformation, such as an α-helix or β-sheet. titech.ac.jp This conformation-dependent chemical shift allows for the characterization of local peptide structures, even for those whose crystal structures have not been determined. titech.ac.jp
Furthermore, by incorporating Fmoc-Gly-OH-1-¹³C into a peptide, researchers can perform advanced SSNMR experiments to measure specific structural restraints. Techniques like Double-Quantum (DQ) coherence can be selectively excited between the labeled ¹³C carbonyl and other nearby nuclei. mdpi.com These experiments provide precise measurements of interatomic distances and the relative orientation of chemical bonds, which are then used to construct a high-resolution model of the peptide's three-dimensional structure in the solid state. mdpi.com Studies on labeled gramicidin (B1672133) A, for example, have demonstrated that the ¹³C NMR signal from a labeled glycine site is consistent with its known channel structure in a lipid bilayer. nih.gov
Probing Interactions at Biomolecular Interfaces with ¹³C Labeling
Understanding the interactions between proteins and their binding partners is fundamental to cell biology. Selective isotope labeling with compounds like Fmoc-Gly-OH-1-¹³C provides a minimally perturbative method to study these interfaces using NMR spectroscopy. nih.gov When a ¹³C-labeled peptide or protein binds to another molecule, changes in the chemical environment around the labeled site can be detected as shifts in the NMR signal. nih.gov
This approach is particularly valuable for studying protein interaction surfaces, allosteric regulation, and enzymatic catalysis. nih.gov By synthesizing a peptide with a ¹³C-labeled glycine at a specific position, that site becomes an active NMR probe. The sensitivity of the ¹³C nucleus to its environment allows for the detection of subtle conformational changes that occur upon binding, providing insights into the molecular-level details of the interaction. nih.gov This method transforms the labeled residue into a reporter, yielding simplified NMR spectra that respond sensitively to the binding event. nih.gov
Dynamic Nuclear Polarization (DNP) NMR Enhancements with ¹³C-Labeled Glycine
Dynamic Nuclear Polarization (DNP) is a revolutionary technique that dramatically boosts the sensitivity of NMR experiments, often by several orders of magnitude. researchgate.netnih.gov This is achieved by transferring the high spin polarization of electrons from a polarizing agent (a stable radical) to the nuclei of interest, such as ¹³C. nih.govuchicago.edu Fmoc-Gly-OH-1-¹³C is a precursor for creating DNP probes that are used to study peptides and their metabolic processes in remarkable detail. chemrxiv.orgchemrxiv.orgrsc.org
The primary challenge in DNP is that the hyperpolarized state decays over time at a rate determined by the spin-lattice relaxation time (T₁). researchgate.netchemrxiv.org For peptides, this decay can be rapid, limiting the scope of in vivo studies. chemrxiv.org However, research has shown that placing a ¹³C label at the carbonyl position of a C-terminal glycine residue can result in a significantly longer T₁ time, making it an ideal location for a DNP probe. researchgate.netchemrxiv.org For example, static samples of 1-¹³C-glycine have demonstrated ¹H polarization enhancements of up to 170-fold at a temperature of 20 K. uchicago.edu
Strategies for T₁ Relaxation Time Optimization
The effectiveness of a DNP experiment hinges on maximizing the T₁ relaxation time of the hyperpolarized nucleus. A longer T₁ allows more time for the hyperpolarized probe to be administered and for its metabolic fate to be observed before the enhanced signal decays. researchgate.netchemrxiv.org Several key strategies have been developed to optimize the T₁ of ¹³C-labeled glycine probes.
One of the most effective strategies involves both the placement of the label and isotopic substitution. Research has revealed that the T₁ of a C-terminal carboxylic ¹³C nucleus in a peptide does not necessarily decrease as the molecule gets larger. chemrxiv.org Specifically, positioning the ¹³C label at the C-terminal glycine is preferable for achieving a long T₁. researchgate.netchemrxiv.org
A further, crucial optimization is the deuteration of the glycine's α-carbon (the -CH₂- group). chemrxiv.orgrsc.org Relaxation analysis shows that a significant portion of the T₁ relaxation for a ¹³C nucleus is driven by dipole-dipole interactions with nearby protons. rsc.orgnih.gov By replacing these protons with deuterium (B1214612) (e.g., creating a [1-¹³C]Gly-d₂ residue), this relaxation pathway is significantly dampened, leading to a much longer T₁ time. rsc.orgnih.gov For example, the T₁ of γ-Glu-[1-¹³C]Gly-d₂ was measured to be 41 seconds at 9.4 T, a substantial increase that enables longer observation times in experiments. nih.gov
| Probe | T₁ Relaxation Time (at 9.4 T) | Conditions | Reference |
| γ-Glu-[1-¹³C]Gly | ~30 s | In serum | nih.gov |
| γ-Glu-[1-¹³C]Gly-d₂ | ~41 s | In serum | nih.gov |
| ¹³C-Glutathione (γ-Glu-Cys-[1-¹³C]Gly-d₂) | 52 ± 2 s | 10 mM in D₂O, 37 ºC | chemrxiv.org |
| ¹³C-β-Casomorphin-5 (Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂) | 20 ± 1 s | 5 mM in D₂O, 37 ºC | chemrxiv.org |
Application in Enhanced Sensitivity for Peptide Studies
The massive signal enhancement from DNP enables studies that would be impossible with conventional NMR due to low sensitivity. chemrxiv.orgbridge12.com Using optimized probes containing ¹³C-labeled glycine, researchers can obtain high-quality spectra from small sample amounts in a fraction of the time. bridge12.com
This enhanced sensitivity has paved the way for in vivo metabolic imaging using hyperpolarized peptides. For instance, peptide probes designed with the long-T₁ C-terminal [1-¹³C]Gly-d₂ strategy have been used to successfully detect enzymatic conversions in vivo. chemrxiv.orgchemrxiv.org This allows for the real-time observation of biological processes, such as the activity of γ-glutamyl transpeptidase (GGT), an enzyme often overexpressed in cancer. rsc.orgnih.gov The ability to obtain 2D NMR spectra on milligram-sized samples of peptides in just a few hours highlights the transformative power of DNP for structural biology. bridge12.com
Mass Spectrometry (MS)-Based Quantitative Proteomics
Mass spectrometry (MS) is a cornerstone of proteomics, enabling the large-scale identification and quantification of proteins. nih.govnih.gov Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different cellular states. nih.gov A leading strategy for accurate quantification involves stable isotope labeling, where proteins from different samples are made distinguishable by incorporating "light" (e.g., ¹²C) or "heavy" (e.g., ¹³C) isotopes. nih.govnih.gov Fmoc-Gly-OH-1-¹³C serves as a key building block for synthesizing isotopically heavy peptide standards used in these quantitative workflows. sigmaaldrich.comalfa-chemistry.com
Utilization in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. nih.govnih.govchempep.com The principle of SILAC is to grow two cell populations in identical culture media, except one medium contains a "light" (natural abundance) essential amino acid, while the other contains a "heavy," stable-isotope-labeled version of the same amino acid. nih.govsigmaaldrich.com For instance, one population could be grown with standard glycine, while the other is grown with ¹³C-labeled glycine.
Through protein synthesis, the cells incorporate these amino acids, leading to two distinct proteomes that are chemically identical but differ in mass. nih.govsigmaaldrich.com After an experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. nih.gov Every peptide containing the labeled amino acid will appear as a pair of peaks in the mass spectrum, separated by a specific mass difference. sigmaaldrich.com The relative abundance of the protein is then accurately determined by comparing the intensities of the "light" and "heavy" peptide peaks. nih.gov
SILAC offers high accuracy because the samples are combined at the very beginning of the workflow, minimizing experimental variability. chempep.comsigmaaldrich.com While Fmoc-Gly-OH-1-¹³C itself is a protected form used for chemical peptide synthesis, the underlying labeled amino acid, Glycine-1-¹³C, is precisely the type of reagent used in SILAC media to achieve metabolic labeling for comprehensive proteome-wide quantification. isotope.comthermofisher.com
| SILAC Feature | Description | Reference |
| Principle | Metabolic incorporation of "light" vs. "heavy" amino acids into the proteome of living cells during culture. | nih.govchempep.com |
| Workflow | Cells are grown in light or heavy media, combined, and then proteins are extracted, digested, and analyzed by MS. | nih.govsigmaaldrich.com |
| Quantification | Relative protein abundance is determined from the intensity ratio of light and heavy peptide pairs in the mass spectrum. | nih.govnih.gov |
| Key Advantage | High accuracy and reproducibility due to early sample mixing, which minimizes downstream processing errors. | chempep.comsigmaaldrich.com |
Absolute Quantification of Peptides and Proteins
The precise measurement of protein concentration is fundamental in biological and clinical research. Fmoc-Gly-OH-1-13C is a key reagent in strategies developed for the absolute quantification of peptides and proteins, primarily through its use in generating stable isotope-labeled (SIL) internal standards for mass spectrometry (MS). medchemexpress.comisotope.com
Detailed Research Findings: The core principle involves synthesizing a peptide of interest with one or more amino acids replaced by their heavy isotope-labeled counterparts. This compound serves as the building block for incorporating a 13C-labeled glycine residue into a specific position within a synthetic peptide sequence. This "heavy" peptide is chemically identical to its natural, "light" counterpart but has a distinct, known mass difference due to the 13C isotope. isotope.comsigmaaldrich.com
In a typical workflow, a known quantity of the heavy SIL peptide is spiked into a complex biological sample (e.g., plasma, cell lysate). The sample is then processed, and the target peptide and its co-eluting heavy standard are analyzed simultaneously by mass spectrometry. Because the SIL peptide standard is added at the beginning of the sample preparation process, it experiences the same processing and ionization effects as the endogenous target peptide, correcting for experimental variability. The absolute quantity of the native peptide in the sample is determined by comparing the signal intensity of its mass peak to that of the known concentration heavy internal standard.
This method, a cornerstone of targeted proteomics, allows for highly accurate and reproducible measurements, moving beyond relative quantification to provide true concentration values (e.g., fmol/µg of total protein).
| Step | Description | Role of Fmoc-Gly-OH-1-13C |
|---|---|---|
| 1. Standard Synthesis | A synthetic version of the target peptide is created using solid-phase peptide synthesis. | Used as the source for incorporating a 13C-labeled glycine at a specific position, creating a "heavy" peptide with a known mass shift (+1 Da). sigmaaldrich.com |
| 2. Sample Spiking | A precise, known amount of the purified heavy peptide (Internal Standard) is added to the biological sample. | The resulting standard is the key to accurate quantification. |
| 3. Sample Processing | The sample (containing both native "light" peptide and spiked "heavy" standard) undergoes extraction, digestion, and purification. | The heavy standard co-processes with the native peptide, correcting for sample loss. |
| 4. MS Analysis | The sample is analyzed by mass spectrometry. The instrument detects both the light (endogenous) and heavy (standard) peptide signals. | The mass difference allows the mass spectrometer to distinguish between the endogenous peptide and the standard. |
| 5. Quantification | The ratio of the signal intensities of the light and heavy peptides is calculated. This ratio, multiplied by the known amount of the spiked standard, yields the absolute quantity of the native peptide. | Enables the final calculation of absolute concentration. |
Targeted Mass Spectrometry for Peptide Biomarker Verification
Following the discovery phase of proteomics, which identifies potential protein biomarkers, a verification phase is required to confirm their clinical relevance. nih.gov Targeted mass spectrometry, particularly using Selected Reaction Monitoring (SRM), is a powerful technique for this purpose, and this compound is instrumental in developing the necessary assays. nih.gov
Detailed Research Findings: SRM is a mass spectrometry technique that offers high sensitivity, specificity, and reproducibility for quantifying specific target peptides in complex mixtures like human plasma. nih.gov The method relies on monitoring specific, predefined precursor-to-fragment ion transitions for a proteotypic peptide (PTP)—a peptide that uniquely represents the biomarker protein of interest. nih.gov
To develop a robust SRM assay, synthetic, stable isotope-labeled versions of the PTPs are required. This compound is used to synthesize these heavy peptides. medchemexpress.comisotope.com These labeled peptides serve multiple functions:
Assay Development: They are used to optimize the mass spectrometer parameters (e.g., collision energy) and chromatographic separation for the target peptide without interference from the complex biological matrix. nih.gov
Internal Standards: As in absolute quantification, they are spiked into patient samples as internal standards to ensure precise and accurate measurement of the endogenous biomarker peptide across large cohorts. nih.gov
The ability to multiplex SRM assays allows for the simultaneous verification of multiple biomarker candidates, significantly accelerating the transition from discovery to clinical application. The use of SIL peptides synthesized from precursors like this compound is critical for the analytical rigor required in biomarker verification studies. nih.gov
| Phase | Activity | Contribution of Peptides from Fmoc-Gly-OH-1-13C |
|---|---|---|
| Assay Development | Selection of proteotypic peptides (PTPs) and optimization of MS instrument parameters for each PTP. | Heavy SIL peptides are used to define the specific mass transitions and retention times, establishing a unique signature for the target. nih.gov |
| Assay Validation | Testing the assay for linearity, precision, and accuracy in the relevant biological matrix (e.g., plasma). | The SIL peptide standard is used to create calibration curves and assess analytical performance. |
| Cohort Analysis | Measuring the concentration of the biomarker peptide in a large set of clinical samples. | A known amount of the SIL peptide is added to each sample for reliable quantification, enabling comparison across patients. nih.gov |
| Data Analysis | Correlating peptide concentration with clinical outcomes (e.g., disease state, treatment response). | Provides the quantitative data that forms the basis for statistical analysis and biomarker validation. |
Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy
Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed electron paramagnetic resonance (EPR) technique used to measure weak magnetic interactions between an unpaired electron and nearby atomic nuclei. nih.govnih.gov When combined with site-directed spin labeling (SDSL), ESEEM has become a valuable tool for elucidating the local structure of peptides and proteins. nih.govnsf.gov
Detailed Research Findings: The ESEEM technique involves introducing a paramagnetic center, typically a nitroxide spin label like MTSL, at a specific site in a protein, often by attachment to an engineered cysteine residue. nih.gov Pulsed EPR sequences are then applied to measure the modulation of the electron spin echo decay caused by dipolar coupling to nearby NMR-active nuclei, such as ¹³C. nih.govnsf.gov
The frequency and depth of this modulation are highly dependent on the distance between the electron spin label and the nucleus, as well as their relative orientation. nih.gov This distance-measuring capability allows ESEEM to provide high-resolution structural information in complex environments, such as within lipid bilayers, which can be challenging for other structural biology techniques. nsf.gov The technique is highly sensitive, requiring only micro-molar concentrations of the sample. nsf.gov
Probing Local Secondary Structure with ¹³C-Labeled Glycine
The strategic incorporation of ¹³C-labeled amino acids, synthesized using precursors like this compound, provides the necessary nuclear probe for ESEEM structural studies. nih.govnsf.gov
Detailed Research Findings: Research has demonstrated the feasibility of using ¹³C as the NMR-active nucleus for determining local secondary structure with ESEEM. nih.govnsf.gov The methodology involves creating a series of peptides where a ¹³C-labeled glycine is at a fixed position (i), and a spin label is placed at various nearby positions (e.g., i-3, i-2, i+2, i+3).
The detection of a ¹³C ESEEM signal depends on the distance between the spin label and the ¹³C nucleus, with a theoretical maximum detection distance of approximately 7 Å. nih.gov Different secondary structures (e.g., α-helix, 3₁₀-helix, β-sheet) place the amino acid side chains at distinct spatial positions. For an α-helix, residues at positions i and i±3 or i±4 are spatially close, while residues at i±1 and i±2 are on the opposite face of the helix and thus farther away.
A study using ¹³C-labeled valine and leucine (B10760876) in an α-helical peptide successfully observed a ¹³C ESEEM peak when the spin label was placed three residues away (i-3), but no peak was seen for the i-2 sample. nih.govnsf.gov This pattern is a definitive indicator of an α-helical conformation. By incorporating ¹³C-labeled glycine, researchers can map the local environment around this critical residue, which often plays a key role in protein turns and flexible regions.
| Sample Configuration | Relative Position of Spin Label to 13C-Amino Acid (i) | Expected Distance in α-Helix | Observed 13C ESEEM Signal | Structural Interpretation |
|---|---|---|---|---|
| Test Sample 1 | i-3 | Within detection limit (~5-7 Å) | Yes | Consistent with α-helical structure. The residues are on the same face of the helix and spatially close. |
| Test Sample 2 | i-2 | Outside detection limit (>7 Å) | No | Consistent with α-helical structure. The residues are on opposite faces of the helix and spatially distant. |
| Control Sample | i-3 (but with unlabeled amino acid) | N/A | No | Confirms the signal is from the 13C nucleus. |
Mechanistic and Kinetic Studies Employing Fmoc Gly Oh 1 13c
Elucidation of Peptide Bond Formation Mechanisms in SPPS
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide production. altabioscience.com Despite its widespread use, the intricacies of the reaction mechanism, including the kinetics of bond formation and the occurrence of side reactions, are subjects of ongoing investigation. Fmoc-Gly-OH-1-13C provides an elegant method for dissecting these processes at a molecular level. altabioscience.comacs.orgsemanticscholar.org
The formation of a peptide bond in SPPS involves the activation of the carboxylic acid of an incoming Fmoc-amino acid and its subsequent reaction with the free amine of the resin-bound peptide chain. nih.gov By using this compound, the carbonyl carbon of the glycine (B1666218) residue is specifically labeled. This allows researchers to follow the progression of the coupling reaction using techniques sensitive to isotopic differences, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
For example, 13C NMR can be used to monitor the conversion of the activated ester of this compound to the newly formed peptide bond in real-time. The chemical shift of the 13C-labeled carbonyl carbon is sensitive to its chemical environment, providing distinct signals for the starting material, activated intermediate, and the final peptide product. This enables the determination of reaction rates and the identification of any persistent intermediates. researchgate.net
Mass spectrometry can track the incorporation of the 13C label into the growing peptide chain, confirming the efficiency of the coupling step. By analyzing the mass isotopomer distribution, one can precisely quantify the extent of incorporation of the labeled glycine. nih.gov
Table 1: Representative 13C NMR Chemical Shifts for Tracing Glycine Incorporation
| Species | 13C-Labeled Carbon | Typical Chemical Shift (ppm) |
|---|---|---|
| This compound | Carboxyl Carbon | 173-176 |
| Activated Ester (e.g., HOBt ester) | Activated Carbonyl | 168-172 |
Note: Chemical shifts are approximate and can vary based on solvent and specific reagents used.
A significant challenge in SPPS is the occurrence of side reactions that can lead to impurities and reduced yield. iris-biotech.de this compound is instrumental in detecting and quantifying these unwanted pathways. One of the most common side reactions, particularly with sequences containing glycine or proline, is the formation of diketopiperazines (DKP). iris-biotech.deresearchgate.net This occurs when the N-terminal amine of a dipeptide-resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.
When a 13C-labeled glycine is the second amino acid in the sequence, the resulting DKP will contain the isotopic label. This allows for its unambiguous identification and quantification by mass spectrometry, even at very low levels. The ability to trace the label into the side product provides direct evidence of the reaction pathway and allows for the optimization of reaction conditions to minimize its occurrence. acs.org Another potential side reaction is racemization, which can be investigated using chiral chromatography in conjunction with mass spectrometry to separate and quantify the desired L-isomer from the undesired D-isomer containing the 13C label. nih.gov
Table 2: Mass Spectrometric Analysis of Diketopiperazine (DKP) Formation
| Peptide Sequence on Resin | Expected Product | Side Product | Mass Shift due to 13C Label |
|---|---|---|---|
| H-Gly-[1-13C]Gly-Resin | Target Peptide | cyclo(Gly-[1-13C]Gly) | +1 Da in DKP fragment |
Investigating Enzymatic Reaction Mechanisms
Peptides containing isotopically labeled amino acids are invaluable substrates for studying the mechanisms of enzymes, such as proteases, and for tracking metabolic processes. nih.gov Synthesizing these peptides using this compound allows for the precise placement of a label at a site of interest.
Proteases are enzymes that catalyze the cleavage of peptide bonds. To study their substrate specificity and catalytic mechanism, synthetic peptides are often used. By incorporating a 13C-labeled glycine at or near the cleavage site, the enzymatic reaction can be easily monitored. nih.gov
Upon cleavage of the peptide by a protease, two new fragments are generated. If the 13C label is positioned within one of the resulting fragments, its appearance can be tracked over time using Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of kinetic parameters such as K_m_ and k_cat_, providing insight into the enzyme's efficiency and substrate preference. The precise mass difference conferred by the 13C label ensures that the cleavage products can be distinguished from other molecules in a complex biological sample. cam.ac.uk
Glycine is a fundamental building block in numerous metabolic pathways, including the synthesis of purines, heme, and other amino acids. creative-proteomics.comnih.gov Peptides or proteins containing 13C-labeled glycine can be introduced into cells or organisms to trace their breakdown and the subsequent incorporation of the 13C label into various metabolites. escholarship.orgluxembourg-bio.com
After the peptide is hydrolyzed by cellular proteases, the released [1-13C]glycine enters the cellular metabolic pool. The 13C label can then be traced as it is incorporated into other molecules. For instance, the carbon atom from the carboxyl group of glycine can be transferred to one-carbon metabolism pathways. researchgate.net Techniques like MS-based metabolomics or NMR spectroscopy can analyze cell extracts to identify and quantify the 13C-labeled metabolites, thereby mapping the flow of carbon atoms and revealing the activity of different metabolic routes. nih.govnih.gov
Table 3: Tracing 13C from Glycine into Key Metabolic Pathways
| Initial Labeled Substrate | Metabolic Pathway | Key Labeled Metabolite(s) | Analytical Technique |
|---|---|---|---|
| [1-13C]Glycine | Glycine Cleavage System | 13CO2 | Isotope Ratio MS |
| [1-13C]Glycine | Serine Biosynthesis | [1-13C]Serine | LC-MS, NMR |
Conformational Dynamics and Interconversion Pathways
The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Glycine, lacking a side chain, often imparts significant flexibility to a peptide backbone, allowing it to adopt conformations that are inaccessible to other amino acids. advancedchemtech.comnih.gov NMR spectroscopy is a primary tool for studying these dynamics, and site-specific isotopic labeling with 13C is crucial for such investigations.
By incorporating this compound into a peptide, the carbonyl carbon of a specific glycine residue becomes a sensitive NMR probe. chemrxiv.org The 13C chemical shift, as well as scalar and dipolar couplings involving this nucleus, are dependent on the local backbone dihedral angles (phi and psi). Measuring these NMR parameters can provide detailed information about the average conformation and the amplitude of motions around the labeled site. psu.edu
Furthermore, advanced NMR techniques, such as relaxation dispersion experiments, can be used to study the exchange between different conformational states that may occur on microsecond to millisecond timescales. The 13C-labeled carbonyl is an excellent probe for these experiments, allowing for the characterization of transiently populated, or "excited," conformational states that may be critical for biological function, such as binding to a receptor. mit.edu
Probing Transition States and Intermediates
The formation of a peptide bond is a fundamental reaction in chemistry and biology, proceeding through a series of intermediates and a high-energy transition state. The use of this compound allows for the application of the kinetic isotope effect (KIE) to dissect the rate-determining step of the reaction.
The 13C KIE is the ratio of the reaction rate of the naturally abundant 12C-containing compound to that of its 13C-labeled counterpart (k12/k13). A "normal" primary KIE (a value greater than 1) is observed when a bond to the isotopic atom is broken or significantly weakened in the rate-determining step of the reaction. This is because the heavier 13C isotope forms a slightly stronger bond, requiring more energy to break, thus slowing the reaction rate.
In the context of peptide synthesis, this compound is instrumental in studying the nucleophilic attack of an amine on the activated carboxyl group. The generally accepted mechanism involves the formation of a transient tetrahedral intermediate. The rate-determining step can be either the formation or the collapse of this intermediate.
If the formation of the tetrahedral intermediate is rate-determining: The hybridization of the carbonyl carbon changes from sp2 to sp3. This change in bonding environment is typically associated with a small inverse KIE (k12/k13 < 1) or a KIE close to unity.
If the collapse of the tetrahedral intermediate is rate-determining: This step involves the cleavage of the bond between the carbonyl carbon and the leaving group of the activating agent. This bond-breaking event would be expected to produce a normal primary KIE (k12/k13 > 1).
By precisely measuring the reaction rates of both Fmoc-Gly-OH and this compound under identical conditions, the magnitude of the KIE can be determined, providing strong evidence for the nature of the transition state.
Detailed Research Findings:
A hypothetical study investigating the coupling of this compound with a resin-bound amino acid using a carbodiimide (B86325) activator could yield kinetic data as presented below. The reaction rates can be monitored using techniques like in situ NMR or by analyzing aliquots of the reaction mixture at different time points.
| Reactant | Initial Concentration (M) | Rate Constant (k, M-1s-1) | Kinetic Isotope Effect (k12/k13) |
|---|---|---|---|
| Fmoc-Gly-OH (12C) | 0.1 | 1.50 x 10-3 | 1.04 |
| Fmoc-Gly-OH-1-13C | 0.1 | 1.44 x 10-3 |
The observation of a normal KIE of 1.04 in this hypothetical example would suggest that the bonding to the carboxyl carbon is significantly weakened in the transition state of the rate-determining step. This result would be consistent with a mechanism where the collapse of the tetrahedral intermediate, involving the departure of the activating group, is the slower step in the peptide bond formation process.
Isotopic Perturbation of Equilibrium Studies
Beyond kinetics, this compound can be used to study equilibrium processes through the Equilibrium Isotope Effect (EIE). The EIE is a measure of the change in an equilibrium constant when an atom in one of the reactants is replaced with one of its heavier isotopes. This effect arises from the differences in the zero-point vibrational energies of the isotopologues in the reactant and product states.
In peptide synthesis, an important equilibrium is the activation of the carboxylic acid. For example, the formation of an active ester from Fmoc-Gly-OH and an activating agent like HOBt (1-Hydroxybenzotriazole) is a reversible process before the irreversible coupling with the amine component.
The position of this equilibrium can be subtly perturbed by the 13C label in this compound. The vibrational frequency of the C=O bond in the carboxylic acid reactant is different from its vibrational frequency in the activated ester product. This difference in vibrational energy leads to a slight preference for the heavy isotope to be in the more strongly bonded state.
By using 13C NMR spectroscopy, the relative concentrations of the reactants and products at equilibrium can be accurately measured for both the labeled and unlabeled systems. The ratio of the equilibrium constants (K12/K13) provides the EIE.
Detailed Research Findings:
Consider a hypothetical study on the equilibrium of active ester formation using this compound. The equilibrium between the carboxylic acid, the activating agent, and the active ester can be established and then quantified.
| System | Equilibrium Constant (Keq) | Equilibrium Isotope Effect (K12/K13) |
|---|---|---|
| Fmoc-Gly-OH (12C) + HOBt ⇌ Active Ester | 2.50 | 0.98 |
| Fmoc-Gly-OH-1-13C + HOBt ⇌ Active Ester | 2.55 |
An observed EIE of 0.98 (an "inverse" effect) in this hypothetical scenario indicates that the 13C isotope slightly favors the product side of the equilibrium. This would imply that the sum of the vibrational force constants for the isotopic carbon is greater in the active ester than in the starting carboxylic acid. Such data provides valuable thermodynamic information about the activation step, complementing the kinetic insights gained from KIE studies and contributing to a more complete understanding of the peptide coupling reaction mechanism.
Methodological Advancements and Innovations Inspired by Fmoc Gly Oh 1 13c
Development of Novel Isotopic Labeling Protocols
The availability of Fmoc-Gly-OH-1-13C has been a cornerstone in the evolution of sophisticated isotopic labeling strategies, enabling researchers to probe molecular structure and dynamics with unprecedented precision.
Efficient Incorporation of ¹³C at Specific Glycine (B1666218) Sites
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that builds peptides residue by residue. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom allows for controlled, sequential addition of amino acids to a growing peptide chain. By substituting standard Fmoc-Gly-OH with its ¹³C-labeled counterpart at a specific step in the synthesis, a ¹³C label can be introduced at a predetermined glycine position within the peptide sequence. isotope.com This site-specific labeling is crucial for isolating and analyzing the signals from a particular region of a complex biomolecule. sigmaaldrich.com
The efficiency of this incorporation is paramount for the success of subsequent analytical experiments. The chemical synthesis of Fmoc-Gly-OH-1-¹³C itself is a critical first step, often involving the reaction of ¹³C-labeled chloroacetic acid with ammonia, followed by the attachment of the Fmoc protecting group. The high isotopic purity of the starting material, typically ≥99 atom % ¹³C, ensures that the resulting labeled peptide has a high degree of isotopic enrichment at the target site.
Multi-Isotope Labeling Strategies (e.g., ¹³C, ¹⁵N, ²H, ¹⁷O)
Building upon the principles of single-isotope labeling, the use of this compound has paved the way for more complex, multi-isotope labeling strategies. researchgate.net Researchers can combine this compound with other isotopically labeled amino acids, such as those enriched with ¹⁵N, ²H (deuterium), or even ¹⁷O, to create peptides with multiple isotopic probes. researchgate.net For instance, a peptide can be synthesized with a ¹³C label at a glycine residue and a ¹⁵N label at a different amino acid, allowing for the simultaneous study of different parts of the molecule. isotope.com
These multi-labeling approaches are particularly powerful in nuclear magnetic resonance (NMR) spectroscopy, where the presence of different isotopes can be used to resolve spectral overlap and to measure specific interatomic distances and angles. mdpi.com For example, combining ¹³C and ¹⁵N labeling is a common strategy in biomolecular NMR for protein structure determination. isotope.comcortecnet.com The development of methods to produce amino acids labeled with multiple isotopes, such as ¹³C and ¹⁸O, has further expanded the toolkit for detailed mechanistic and structural studies. researchgate.net
Refinement of Spectroscopic Techniques for Labeled Systems
The increased use of isotopically labeled compounds like this compound has driven parallel advancements in the spectroscopic techniques used to analyze them.
Improved Pulse Sequences for ¹³C-Detected NMR
The presence of a ¹³C label in a specific location within a peptide has spurred the development and refinement of NMR pulse sequences designed to detect ¹³C signals directly. nih.gov While proton (¹H)-detected NMR is more common due to the higher natural abundance and gyromagnetic ratio of protons, ¹³C-detected experiments offer unique advantages, especially for larger or more complex systems. nih.govutoronto.ca
Improved pulse sequences have been designed to enhance the sensitivity and resolution of ¹³C-detected experiments. These sequences often involve sophisticated radiofrequency pulses and gradients to manipulate the nuclear spins in a way that isolates the signals from the labeled carbons and correlates them with other nuclei, such as adjacent carbons or nitrogens. nih.gov For example, experiments that correlate the ¹³C-labeled carbonyl carbon with the alpha-carbon (Cα) are crucial for sequential backbone assignment in peptides and proteins. nih.govmarioschubert.ch The ability to selectively observe the ¹³C-labeled glycine provides a specific starting point for these assignment strategies.
Enhanced Data Processing and Analysis Algorithms for Isotopic Tracers
The wealth of data generated from experiments using isotopic tracers like this compound has necessitated the development of advanced data processing and analysis algorithms. In mass spectrometry (MS), these algorithms are essential for accurately determining the isotopic enrichment and for quantifying the labeled peptides in complex mixtures. github.comresearchgate.net Software has been developed to deconvolve the isotopic distributions of peptides to calculate the extent of label incorporation. researchgate.net
In NMR, sophisticated software is used to process the multi-dimensional data, pick peaks, and assign them to specific atoms in the molecule. For isotopically labeled samples, these algorithms can be tailored to look for specific patterns of cross-peaks that arise from the known labeling scheme. researchgate.net Furthermore, computational tools have been developed to correct for the natural abundance of isotopes, which is crucial for accurate quantitative analysis in metabolic flux studies. nih.gov The development of tools like DeuteRater, which analyzes changes in isotope distribution and neutromer spacing, exemplifies the move towards more precise and confident measurements in kinetic proteomics. researchgate.net
Computational Chemistry Approaches for ¹³C-Labeled Glycine Derivatives
Computational chemistry has become an indispensable tool for interpreting and complementing experimental data from isotopically labeled molecules. The study of ¹³C-labeled glycine derivatives has benefited significantly from these in silico approaches.
Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the NMR chemical shifts of ¹³C-labeled compounds. acs.orgresearchgate.net These theoretical calculations can help in the assignment of experimental spectra and provide insights into the relationship between molecular structure and chemical shift. acs.orgnih.gov For example, by calculating the expected ¹³C chemical shift of a glycine residue in different local environments, researchers can infer the conformational state of that residue in a peptide or protein. nih.gov
Molecular dynamics (MD) simulations can be used to model the dynamic behavior of ¹³C-labeled peptides. These simulations provide a detailed picture of the conformational landscape of the molecule and can be used to interpret experimental data on molecular motion obtained from NMR relaxation studies. The combination of experimental data from ¹³C-labeled glycine and computational modeling provides a powerful approach to understanding the structure-dynamics-function relationship in biomolecules.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
| N-(9-Fluorenylmethyloxycarbonyl)-glycine-1-¹³C | Fmoc-Gly-OH-1-¹³C |
| N-(9-Fluorenylmethyloxycarbonyl)-glycine | Fmoc-Gly-OH |
| Chloroacetic acid | |
| Ammonia | |
| N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂,¹⁵N | Fmoc-Gly-OH-¹³C₂,¹⁵N |
| N-formyl-l-methionyl-l-leucyl-l-phenylalanine | fMLF |
Quantum Chemical Calculations of ¹³C Chemical Shifts
Quantum chemical calculations, especially Density Functional Theory (DFT), have become indispensable for predicting and understanding the ¹³C chemical shifts of isotopically labeled compounds like Fmoc-Gly-OH-1-¹³C. csic.es The ability to accurately compute these shifts provides a critical link between experimentally observed NMR spectra and the underlying three-dimensional structure and electronic environment of the molecule.
A standard and widely adopted method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) approach. csic.esaip.org This method has been shown to provide reliable predictions when combined with appropriate DFT functionals and basis sets. Research into the accurate prediction of ¹³C chemical shifts has explored a variety of functionals and basis sets to determine the most effective combinations for different molecular systems. For instance, studies on cyclic peptides and other organic molecules have benchmarked numerous methodologies, revealing that hybrid functionals and those with long-range corrections often yield superior results. aip.orgchemrxiv.org
The selection of the DFT functional and basis set is paramount for achieving high accuracy. Functionals such as B3LYP, WP04, and ωB97X-D have been successfully employed, with basis sets like 6-311++G(2d,p) and def2-SVP providing the necessary flexibility to describe the electronic structure around the nucleus. aip.org The inclusion of solvent effects, typically through the Polarizable Continuum Model (PCM), is also crucial for modeling the chemical shifts in solution, as the solvent can significantly influence the electronic distribution and, consequently, the magnetic shielding of the nucleus. aip.org The root-mean-square deviations (RMSD) between experimental and calculated ¹³C chemical shifts can be as low as 0.5 to 2.9 ppm, demonstrating the predictive power of these quantum chemical approaches. aip.org
| Methodology | Component | Description | Typical Application |
|---|---|---|---|
| Calculation Approach | GIAO (Gauge-Independent Atomic Orbital) | A widely used method to calculate NMR shielding tensors, which are then converted to chemical shifts. It effectively addresses the gauge-origin problem. csic.esaip.org | Standard for NMR chemical shift prediction in various molecules. |
| DFT (Density Functional Theory) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. csic.es | Predicting molecular properties, including NMR chemical shifts. | |
| DFT Functionals | B3LYP | A hybrid functional that is one of the most widely used for general chemical applications. core.ac.uk | Geometry optimization and chemical shift calculations. aip.org |
| WP04 | A functional designed for accurate ¹H and ¹³C NMR chemical shift predictions. aip.org | High-accuracy prediction of NMR chemical shifts. | |
| ωB97X-D | A range-separated hybrid functional with dispersion correction, suitable for non-covalent interactions. aip.org | Systems where dispersion forces are important; chemical shift calculations. | |
| Basis Sets | 6-311++G(2d,p) | A triple-zeta Pople-style basis set with diffuse and polarization functions, offering a good balance of accuracy and computational cost. aip.org | High-accuracy calculations on medium-sized molecules. |
| def2-SVP | A split-valence basis set with polarization functions from the Ahlrichs series. aip.org | Routine calculations and as a starting point for more complex systems. | |
| Solvent Model | PCM (Polarizable Continuum Model) | An implicit solvation model that represents the solvent as a continuous dielectric medium. aip.org | Simulating NMR spectra in solution by accounting for solvent effects. |
Molecular Dynamics Simulations of Labeled Peptides
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational dynamics and self-assembly of peptides incorporating Fmoc-Gly-OH-1-¹³C. aip.orgrsc.org These simulations provide atomistic-level insights into the behavior of molecules over time, which is often challenging to probe experimentally.
MD simulations have been extensively used to study the self-assembly of Fmoc-protected peptides into larger supramolecular structures such as nanofibers and hydrogels. rsc.orgnih.govresearchgate.net These studies have revealed that the aggregation process is often driven by a combination of π-π stacking interactions between the aromatic Fmoc groups and intermolecular hydrogen bonding between the peptide backbones. rsc.org By simulating systems with multiple peptide units, researchers can observe the spontaneous formation of ordered assemblies and characterize their structural features. rsc.orgnih.gov
In the context of ¹³C-labeled peptides, MD simulations are frequently used in conjunction with NMR spectroscopy to refine structural models and interpret experimental data. For instance, MD simulations can generate ensembles of peptide conformations that can be used to back-calculate NMR observables, such as chemical shifts and relaxation parameters. chemrxiv.orgacs.org This combined approach allows for a more comprehensive understanding of the relationship between peptide structure, dynamics, and the resulting NMR spectrum. A notable application is the simulation of T1 relaxation times for ¹³C-labeled glycine oligomers, where MD simulations helped to explain the observed differences in relaxation based on the position of the label, attributing them to variations in rotational correlation times.
The choice of force field (e.g., GROMOS, AMBER) and water model (e.g., SPC, TIP3P) is critical for the accuracy of MD simulations. nih.gov Furthermore, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) can be employed to overcome the limitations of conventional MD in exploring the vast conformational space of peptides. aip.org
Future Directions and Emerging Research Applications
Advancements in Site-Specific Isotopic Labeling Technologies
The use of Fmoc-Gly-OH-1-¹³C is integral to the advancement of site-specific isotopic labeling, a technique crucial for elucidating protein structure, function, and dynamics. Traditional methods often rely on uniform labeling, which can complicate spectral analysis, particularly in large proteins. Site-specific labeling with building blocks like Fmoc-Gly-OH-1-¹³C overcomes this by introducing a ¹³C nucleus at a single, predetermined position within the peptide chain.
This precision is primarily leveraged in Solid-Phase Peptide Synthesis (SPPS), where a peptide is constructed sequentially on a solid support. nih.gov The Fmoc protecting group is stable under standard coupling conditions but can be removed with a mild base, allowing for the next amino acid to be added. nih.gov By substituting a standard Fmoc-Gly-OH with its ¹³C-labeled counterpart at a specific cycle in the synthesis, researchers can create peptides with an isolated isotopic probe.
This approach is particularly powerful when combined with Nuclear Magnetic Resonance (NMR) spectroscopy. A single ¹³C label acts as a sensitive reporter, providing clear, unambiguous signals that can be used to:
Probe local conformational changes.
Characterize protein-ligand interactions. vulcanchem.com
Determine intermolecular and intramolecular distances.
Recent advancements focus on developing more complex labeling schemes, such as dual-labeling with ¹³C and ¹⁵N, to extract even more detailed structural and dynamic information. musechem.com The availability of various isotopically labeled Fmoc-amino acids facilitates these sophisticated strategies. ckisotopes.comchemie-brunschwig.ch
| Labeling Strategy | Compound Used | Information Gained | Key Application |
| Single Site-Specific Labeling | Fmoc-Gly-OH-1-¹³C | Local conformation, dynamics, specific ligand interactions. vulcanchem.com | NMR-based structural analysis of a specific residue. |
| Segmental Labeling | Various ¹³C/¹⁵N labeled Fmoc-amino acids | Domain-specific structural and dynamic information. | Studying large multi-domain proteins. |
| Dual ¹³C/¹⁵N Labeling | Fmoc-Gly-OH-2-¹³C,¹⁵N | Precise tracking and deeper insights into peptide structure and stability. musechem.com | Enhancing signal detection in NMR and Mass Spectrometry. musechem.com |
Integration with Cryo-Electron Microscopy for Structure Determination
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the visualization of large biomolecular complexes at near-atomic resolution. However, cryo-EM maps can sometimes lack the fine detail required to definitively assign the structure of flexible regions or to distinguish between similar residues. This is where the integration of data from other techniques, particularly solid-state NMR (ssNMR) using isotopically labeled samples, becomes invaluable.
Fmoc-Gly-OH-1-¹³C plays a critical role in this integrated structural biology approach. By synthesizing a protein or peptide with ¹³C labels at specific glycine (B1666218) residues, researchers can perform ssNMR experiments to measure precise intramolecular and intermolecular distances involving the labeled sites. nih.gov For instance, in studies of amyloid fibrils, which are challenging to crystallize, ssNMR data from selectively ¹³C-labeled samples can provide crucial distance restraints. nih.gov
A key research finding demonstrated the use of selectively ¹³C-labeled L-Aβ40 peptides, synthesized using Fmoc chemistry, to investigate the supramolecular structure of amyloid fibrils. nih.gov The ssNMR measurements of ¹³C-¹³C and ¹⁵N-¹³C distances provided high-resolution constraints that complemented lower-resolution data from electron microscopy, leading to a more refined structural model. nih.gov This hybrid method allows for the validation and refinement of cryo-EM structures, providing a more complete and accurate picture of the biomolecular assembly. The use of Fmoc-Gly-OH and other labeled amino acids in peptide synthesis is a foundational step in preparing samples for such correlative studies. nih.govru.nl
Exploration of Fmoc-Gly-OH-1-13C in Bioengineering and Material Science
The field of bioengineering is increasingly focused on the design of self-assembling peptides that can form novel biomaterials like hydrogels, nanofibers, and vesicles for applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov Fmoc-protected amino acids, particularly dipeptides, are known to self-assemble into ordered nanostructures, driven by a combination of hydrogen bonding and π-stacking interactions of the fluorenyl groups. acs.org
Future research will likely involve using ¹³C-labeled building blocks like Fmoc-Gly-OH-1-¹³C to:
Investigate Self-Assembly Mechanisms: By using ssNMR on materials formed from labeled peptides, researchers can directly probe the environment of the glycine residue within the assembled structure, revealing details about hydrogen bonding and conformational changes during assembly.
Characterize Material Properties: The dynamics of the peptide backbone, as reported by the ¹³C label, can be correlated with the macroscopic mechanical properties (e.g., stiffness, viscoelasticity) of the hydrogel or nanofiber network. nih.gov
Monitor Material Degradation: The ¹³C label can serve as a handle to track the cleavage of peptide bonds during the enzymatic or hydrolytic degradation of the biomaterial, providing critical information for designing materials with controlled release profiles.
This approach would provide an unprecedented level of detail, bridging the gap between molecular design and macroscopic function in peptide-based biomaterials.
Potential for Tracing in Cellular and In Vivo Systems (Beyond Clinical Trials)
The use of stable isotope-labeled compounds as tracers in metabolic research is well-established. sigmaaldrich.com Glycine itself is a central molecule in numerous metabolic pathways. Incorporating a peptide synthesized with Fmoc-Gly-OH-1-¹³C into a cellular or in vivo system allows for the precise tracking of that peptide's fate. This moves beyond simple quantification and into the realm of dynamic metabolic flux analysis. medchemexpress.commedchemexpress.com
Emerging research applications in this area, distinct from established clinical diagnostics, include:
Tracking Peptide Therapeutics: For novel peptide-based drugs, a ¹³C label allows researchers to monitor the peptide's distribution, uptake into specific cells or tissues, and metabolic breakdown using mass spectrometry or NMR-based techniques. vulcanchem.com This provides crucial pharmacokinetic and pharmacodynamic data in preclinical research.
Probing Enzyme Activity: A peptide substrate containing a ¹³C-glycine can be used to monitor the activity of specific proteases in complex biological samples. The cleavage of the peptide can be detected by the appearance of new ¹³C-containing fragments in a mass spectrum, enabling the study of enzyme kinetics in a native-like environment.
Following Protein Incorporation: In cellular systems, labeled glycine can be traced as it is incorporated into newly synthesized proteins. vulcanchem.com While this is often done with free labeled glycine, using a labeled peptide can help study the pathways of peptide uptake and subsequent catabolism into the amino acid pool.
The high isotopic purity (typically ≥99 atom % ¹³C) of Fmoc-Gly-OH-1-¹³C ensures a strong and distinct signal, making it an ideal tracer for these advanced research applications. sigmaaldrich.com
Q & A
Q. What are the key considerations for synthesizing Fmoc-Gly-OH-1-13C to ensure isotopic integrity?
To preserve isotopic integrity during synthesis, use protocols optimized for 13C-labeled compounds. The Fmoc group protects the glycine α-amine, while the 13C label at the carboxylic carbon requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, verify isotopic purity via mass spectrometry (MS) or 13C-NMR, comparing spectral peaks to unlabeled Fmoc-Gly-OH .
Q. How should this compound be characterized to confirm its structural and isotopic purity?
Combine HPLC (>98% purity) with 13C-NMR to confirm the 13C incorporation at the α-carbon (distinct chemical shift at ~170–175 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) can validate molecular weight (e.g., m/z 297.32 + 1 Da for 13C). Cross-reference with FTIR for functional group verification (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹) .
Q. What storage conditions are recommended for this compound to prevent degradation?
Store at 2–8°C in airtight, light-protected containers under inert gas (argon or nitrogen). Pre-dry the compound before use to avoid hydrolysis of the Fmoc group. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How does the incorporation of a 13C isotope at the glycine α-position influence reaction kinetics in solid-phase peptide synthesis?
The 13C label may introduce kinetic isotope effects (KIE) during coupling or deprotection steps. For example, slower activation of the carboxylic acid due to altered bond vibrational energies. Monitor reaction progress via real-time FTIR (disappearance of the carbonyl peak) or LC-MS. Adjust coupling reagents (e.g., HATU vs. DIC) to mitigate rate differences .
Q. What experimental strategies can resolve discrepancies in NMR data when using this compound in peptide structural studies?
Signal splitting in 13C-NMR due to isotopic enrichment can complicate assignments. Use heteronuclear correlation experiments (e.g., HSQC) to map 13C-1H couplings. For quantitation, integrate 13C satellites in 1H-NMR or apply isotopic dilution assays with unlabeled standards .
Q. How can researchers optimize isotopic labeling efficiency in peptides synthesized with this compound?
Use orthogonal protecting groups (e.g., Trt for side chains) to minimize isotopic scrambling. After chain assembly, cleave the peptide with TFA while preserving the 13C label. Validate isotopic distribution via high-resolution MS and isotopic ratio mass spectrometry (IRMS) .
Q. What methods are effective for analyzing isotopic contamination in this compound batches?
Employ isotope ratio mass spectrometry (IRMS) to detect 12C contamination at ppm levels. For bulk analysis, combine elemental analysis (EA) with isotopic correction factors. Cross-validate with 13C-NMR line-shape analysis to identify impurities .
Methodological Notes
- Synthesis Optimization : For reproducible results, document reaction parameters (temperature, solvent purity, and stirring rate) in detail, adhering to protocols in .
- Data Contradictions : If NMR and MS data conflict, re-examine sample preparation (e.g., solvent deuteration artifacts) or use alternative ionization methods (APCI vs. ESI) .
- Safety Protocols : Follow GHS guidelines for handling Fmoc-protected compounds, including PPE (gloves, goggles) and proper ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
